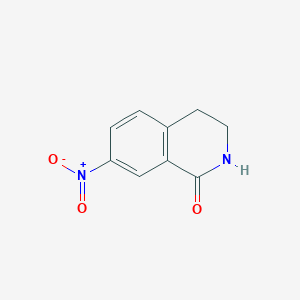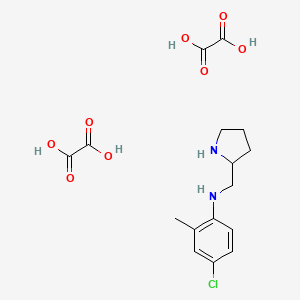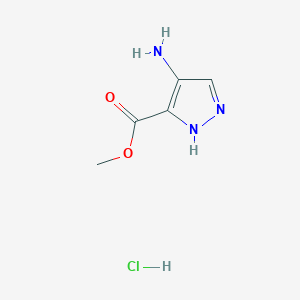
1,4-Dimethoxy-2-octadecylbenzene
Overview
Description
“1,4-Dimethoxy-2-octadecylbenzene” is a chemical compound with the molecular formula C26H46O2 . It is also known by its IUPAC name, 1,4-dimethoxy-2-octadecylbenzene .
Molecular Structure Analysis
The molecular structure of “1,4-Dimethoxy-2-octadecylbenzene” consists of a benzene ring substituted with two methoxy groups and one octadecyl group . The molecular weight of this compound is approximately 390.65 g/mol .
Scientific Research Applications
Role in Lignin Acidolysis Studies
1,4-Dimethoxy-2-octadecylbenzene, due to its structural similarity to certain lignin model compounds, may contribute to the understanding of lignin acidolysis mechanisms. Research by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds highlights the complex reactions involved in lignin breakdown in acidic conditions. This study suggests that the structural features of compounds similar to 1,4-Dimethoxy-2-octadecylbenzene can influence the degradation pathways and mechanisms of lignin, a major component of plant biomass, during acidolysis, shedding light on the potential utility of such compounds in biofuel production and material science (Yokoyama, 2015).
Antioxidant Activity Evaluation
Compounds structurally related to 1,4-Dimethoxy-2-octadecylbenzene are often studied for their antioxidant properties. Munteanu and Apetrei (2021) review analytical methods for determining antioxidant activity, which could be applicable to evaluating the antioxidant potential of 1,4-Dimethoxy-2-octadecylbenzene derivatives. Such studies are crucial for understanding the role of these compounds in preventing oxidative stress-related damages in biological systems and materials (Munteanu & Apetrei, 2021).
Photocatalytic Applications
The chemical structure of 1,4-Dimethoxy-2-octadecylbenzene suggests potential applications in photocatalysis, similar to related compounds. Research into photocatalytic degradation of pollutants, as reviewed by Pichat (1997), indicates that compounds with methoxy groups, similar to 1,4-Dimethoxy-2-octadecylbenzene, could participate in the degradation of environmental pollutants under UV light. This application is significant for water treatment and environmental remediation efforts (Pichat, 1997).
Emerging Contaminant Studies
Although not directly related, studies on emerging contaminants such as 1,4-dioxane highlight the importance of understanding the environmental fate and remediation strategies of structurally similar compounds like 1,4-Dimethoxy-2-octadecylbenzene. Godri Pollitt et al. (2019) emphasize the need for comprehensive research on the environmental behavior, human health effects, and effective treatment technologies for emerging contaminants, which could also apply to the study of 1,4-Dimethoxy-2-octadecylbenzene in environmental systems (Godri Pollitt et al., 2019).
Future Directions
The future directions for research on “1,4-Dimethoxy-2-octadecylbenzene” could include further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds for various industrial and scientific applications, there is potential for future research in this area .
properties
IUPAC Name |
1,4-dimethoxy-2-octadecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-23-25(27-2)21-22-26(24)28-3/h21-23H,4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNNOTWURHXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524789 | |
| Record name | 1,4-Dimethoxy-2-octadecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2-octadecylbenzene | |
CAS RN |
88702-69-6 | |
| Record name | 1,4-Dimethoxy-2-octadecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)







![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)